3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide
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Overview
Description
3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a complex organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorobenzoyl Intermediate: This involves the reaction of a fluorobenzoyl chloride with an amine to form the fluorobenzoyl amide.
Introduction of the Tetrafluoroethoxy Group: This step involves the reaction of the intermediate with a tetrafluoroethoxy reagent under controlled conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with another fluorobenzoyl amine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Due to its unique structure, the compound can be used in the development of advanced materials with specific properties.
Biological Studies: The compound can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[3-(2,3,5,6-tetrafluoro-4-{3-[(4-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
- 2-fluoro-N-[4-(3-{4-[(2-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is unique due to the specific arrangement of fluorine atoms and the presence of the tetrafluoroethoxy group. This unique structure can impart specific chemical and physical properties that are not observed in similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N2O3/c23-14-5-1-3-12(9-14)19(31)29-16-7-8-18(33-22(27,28)21(25)26)17(11-16)30-20(32)13-4-2-6-15(24)10-13/h1-11,21H,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZWAYAQIBTYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)OC(C(F)F)(F)F)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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